molecular formula C7H3NS2 B592365 Thieno[3,2-b]thiophene-2-carbonitrile CAS No. 40985-58-8

Thieno[3,2-b]thiophene-2-carbonitrile

Cat. No.: B592365
CAS No.: 40985-58-8
M. Wt: 165.228
InChI Key: UPRBPGCXCNBTQH-UHFFFAOYSA-N
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Description

Contextualization within Fused Thiophenes and Heterocyclic Chemistry

Thieno[3,2-b]thiophene-2-carbonitrile belongs to the broader family of fused thiophenes, which are characterized by two or more thiophene (B33073) rings sharing an edge. ossila.com This fusion results in an extended π-conjugated system, a key feature that underpins the electronic properties of these molecules. ossila.com The thieno[3,2-b]thiophene (B52689) isomer, in particular, is noted for its planarity and stability, which facilitates strong intermolecular interactions crucial for charge transport in organic electronic devices. nih.gov The presence of the nitrile (-CN) group, a strong electron-withdrawing moiety, on the thieno[3,2-b]thiophene core further modulates the electronic characteristics of the molecule, making it a valuable component in the design of materials with tailored properties. nih.gov

Significance as a Building Block in Advanced Materials and Medicinal Chemistry

The structural and electronic attributes of this compound make it a highly sought-after building block in two major scientific domains: advanced materials and medicinal chemistry.

In the field of advanced materials , this compound serves as a crucial intermediate for the synthesis of organic semiconductors. ossila.com These materials are at the heart of next-generation electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The incorporation of the thieno[3,2-b]thiophene unit into polymers and small molecules can enhance their charge carrier mobility and tune their energy levels, leading to improved device performance. acs.orgmdpi.com For instance, polymers containing thieno[3,2-b]thiophene have demonstrated high hole mobilities in OFETs. acs.org

In medicinal chemistry , derivatives of the thieno[3,2-b]thiophene scaffold have shown promising biological activities. nih.gov Notably, research has identified thieno[3,2-b]thiophene-2-carboxylic acid derivatives as agonists for the G protein-coupled receptor 35 (GPR35), a target of interest for various diseases. nih.govacs.org While the direct biological activity of the nitrile derivative is less explored, its role as a synthetic precursor to these and other potentially bioactive molecules is of significant interest to researchers in drug discovery. nih.gov

Overview of Research Trajectories for this compound

The research trajectory for this compound and its parent scaffold has evolved significantly over the years. Initial interest was primarily driven by the fundamental exploration of fused heterocyclic systems. This has since transitioned into more applied research, with a strong focus on leveraging the unique properties of the thieno[3,2-b]thiophene core for technological and therapeutic applications.

Early research efforts were often centered on the synthesis and basic characterization of thieno[3,2-b]thiophene and its simple derivatives. nih.gov As the understanding of structure-property relationships in organic materials deepened, so did the interest in incorporating this moiety into more complex architectures. The last two decades have witnessed a surge in publications detailing the use of thieno[3,2-b]thiophene-containing materials in organic electronics, with a continuous drive to improve device efficiency and stability. acs.orgmdpi.comnih.gov More recently, the exploration of the biological potential of thieno[3,2-b]thiophene derivatives has opened up a new and exciting avenue of research, with studies focusing on their interactions with various biological targets. nih.govresearchgate.net This dual applicability in both materials science and medicinal chemistry ensures that this compound will remain a subject of intensive scientific investigation.

Chemical and Physical Properties

This compound is an off-white crystalline solid with a defined set of physical and chemical properties that are foundational to its use in further chemical synthesis. ossila.com

PropertyValue
CAS Number 40985-58-8
Molecular Formula C₇H₃NS₂
Molecular Weight 165.23 g/mol
Melting Point 48-50 °C
Appearance Off-white powder/crystals

Synthesis

The synthesis of the parent thieno[3,2-b]thiophene core can be achieved through various methods, often starting from thiophene derivatives. One common approach involves the cyclization of a suitably substituted thiophene precursor. nih.gov For instance, thieno[3,2-b]thiophene-2-carboxylic acid can be prepared from 3-bromothiophene. nih.gov The nitrile group can then be introduced through standard organic transformations.

Applications in Academic Research

The utility of this compound as a building block is demonstrated in a variety of research applications, particularly in the development of high-performance organic electronic materials.

Organic Field-Effect Transistors (OFETs)

In the design of OFETs, the thieno[3,2-b]thiophene unit is incorporated into conjugated polymers to enhance their charge transport properties. The planarity and rigidity of the fused ring system promote ordered packing in the solid state, which is essential for efficient charge hopping between molecules. Copolymers containing thieno[3,2-b]thiophene and diketopyrrolopyrrole (DPP) have exhibited some of the highest hole mobilities reported for polymer-based OFETs. acs.org

Organic Photovoltaics (OPVs)

In the field of OPVs, or organic solar cells, this compound is used to construct donor-acceptor type polymers and small molecules. ossila.comnih.gov The electron-rich nature of the thieno[3,2-b]thiophene moiety makes it an excellent electron donor component. By pairing it with electron-accepting units, researchers can create materials with tailored absorption spectra and energy levels, which are critical for efficient light harvesting and charge separation in solar cells. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBPGCXCNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716950
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40985-58-8
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carbonitrile
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Ii. Synthetic Methodologies and Strategies for Thieno 3,2 B Thiophene 2 Carbonitrile

Established Synthetic Routes to the Thieno[3,2-b]thiophene (B52689) Core

Multiple synthetic routes have been established for the assembly of the foundational thieno[3,2-b]thiophene skeleton, which is a key building block for various functional materials. mdpi.comresearchgate.net

The Fiesselmann thiophene (B33073) synthesis is a notable annulation method for building the thieno[3,2-b]thiophene framework. nih.gov This reaction involves the condensation of thioglycolic acid derivatives with appropriately substituted thiophenes. For instance, aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be prepared by reacting methyl 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide. nih.gov The resulting esters can then be saponified and decarboxylated to yield the corresponding thieno[3,2-b]thiophen-3(2H)-ones, which are versatile intermediates. nih.gov This method provides a convenient pathway to functionalized thieno[3,2-b]thiophene cores. nih.govwikipedia.org

A common strategy for forming the second thiophene ring involves starting with a halogenated thiophene precursor. A typical multi-step synthesis begins with 3-bromothiophene. mdpi.comnih.gov The process involves lithiation of the 3-bromothiophene, typically with n-butyllithium (n-BuLi), followed by reaction with elemental sulfur. The resulting thiolate can then react with an appropriate electrophile like methyl bromoacetate. Subsequent intramolecular cyclization and aromatization steps, often involving reagents such as phosphorus oxychloride (POCl₃) and further base treatment, yield the thieno[3,2-b]thiophene structure. mdpi.com While effective, these methods can require multiple steps and additional reagents to achieve substituted derivatives. mdpi.com Bromine-lithium exchange reactions on polybrominated thieno[3,2-b]thiophenes are also used to introduce other functional groups. rsc.org

A highly efficient and step-economical protocol for synthesizing multisubstituted thieno[3,2-b]thiophenes involves the cascade cyclization of alkynyl diol derivatives. mdpi.com This method utilizes a reaction system of iodine (I₂) and sodium thiosulfate (B1220275) (Na₂S₂O₃) to achieve a bisulfur cyclization. mdpi.com The reaction proceeds through a proposed mechanism involving dehydration of the diol, followed by the formation of a sulfur radical that initiates a cascade of cyclization and aromatization steps to form the fused ring system. mdpi.com This strategy is tolerant of a wide range of substituents on the alkynyl diol, allowing for the synthesis of diverse derivatives in moderate to good yields. mdpi.com

Table 1: Examples of Substituted Thieno[3,2-b]thiophenes via Cascade Cyclization of Alkynyl Diols This table is interactive. Click on the headers to sort.

Starting Alkynyl Diol Resulting Thieno[3,2-b]thiophene Product Yield (%)
Dialkyl alkynyl diol (1a) 3,6-Dimethylthieno[3,2-b]thiophene (2a) 81%
Dialkyl alkynyl diol (1b) 3-Ethyl-2,6-dimethylthieno[3,2-b]thiophene (2b) 72%
Dialkyl alkynyl diol (1c) 2-Ethyl-6-methyl-3-propylthieno[3,2-b]thiophene (2c) 59%
Tetramethyl-substituted alkynyl diol 2,3,5,6-Tetramethylthieno[3,2-b]thiophene (2d) 79%
Diethyl dimethyl-substituted alkynyl diol 2,5-Diethyl-3,6-dimethylthieno[3,2-b]thiophene (2f) 74%

Data sourced from Feng et al., Molecules (2024). mdpi.com

Nucleophilic Aromatic Substitution of Activated Nitrothiophenes

An effective strategy for constructing the thieno[3,2-b]thiophene core utilizes 3-nitrothiophenes that are activated by carbonyl groups at the C-2 and C-5 positions. The nitro group, being a good leaving group, can be displaced by a sulfur nucleophile, such as a thiolate, in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net For example, reacting 3-nitrothiophene-2,5-dicarboxylates with reagents like methyl thioglycolate in the presence of potassium carbonate (K₂CO₃) leads to the formation of 3-sulfenylthiophene intermediates. researchgate.net These intermediates can then undergo an intramolecular Dieckmann condensation upon treatment with a base like sodium ethoxide to cyclize and form the 2,3,5-trisubstituted thieno[3,2-b]thiophene derivatives. researchgate.net

Table 2: Synthesis of Thieno[3,2-b]thiophene Derivatives via Nucleophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

3-Nitrothiophene Precursor Thiolate Reagent Product Type Yield (%)
Dimethyl 4-nitrothiophene-2,5-dicarboxylate Methyl thioglycolate 3-Sulfenylthiophene intermediate 93%
Dimethyl 4-nitrothiophene-2,5-dicarboxylate 2-Mercaptoacetone 3-Sulfenylthiophene intermediate 89%
Methyl 5-formyl-4-nitrothiophene-2-carboxylate Methyl thioglycolate 2,5-Disubstituted thieno[3,2-b]thiophene 95%

Data sourced from Irgashev & Kazin, Organics (2024). researchgate.net

Specific Synthesis of Thieno[3,2-b]thiophene-2-carbonitrile

The introduction of the 2-carbonitrile group onto the thieno[3,2-b]thiophene core is a key step to affording the target molecule.

While direct synthesis of this compound via a one-pot reaction termed "Knoevenagel Condensation utilizing Cyanovinylene Spacers" is not widely documented, the principles of the Knoevenagel condensation are central to established thiophene synthetic routes, particularly the Gewald reaction. wikipedia.orglookchem.com The Gewald reaction is a multicomponent process that synthesizes poly-substituted 2-aminothiophenes. wikipedia.org

The reaction mechanism begins with a Knoevenagel condensation between a ketone or aldehyde and an active methylene (B1212753) nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, to form an α,β-unsaturated nitrile intermediate. lookchem.com This step is the cornerstone of the reaction, creating the critical carbon-carbon bond. Following the condensation, elemental sulfur adds to the intermediate, which then undergoes a base-catalyzed cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

This methodology is significant as it builds the thiophene ring with a cyano-derived functional group already incorporated at the 3-position and an amino group at the 2-position, which could potentially be converted to the target nitrile in subsequent steps. Although this does not directly yield this compound, the Gewald reaction represents a primary example of a Knoevenagel-based approach for the synthesis of highly functionalized thiophenes starting from nitrile-containing reagents. arkat-usa.org More direct, though less detailed in the literature, would be the cyanation of 2-bromo-thieno[3,2-b]thiophene using a cyanide source like copper(I) cyanide, or the dehydration of thieno[3,2-b]thiophene-2-carboxaldehyde oxime.

Synthesis from Thieno[3,2-b]thiophene-2-carboxyaldehyde Precursors

A primary and direct route to this compound involves the conversion of its corresponding aldehyde, thieno[3,2-b]thiophene-2-carboxyaldehyde. This precursor is accessible through methods such as the Vilsmeier-Haack formylation of the parent thieno[3,2-b]thiophene heterocycle. The transformation of the aldehyde functional group into a nitrile is a common and well-documented process in organic synthesis.

One of the most straightforward methods for this conversion is the one-pot reaction of the aldehyde with a nitrogen source, which proceeds via an intermediate oxime that subsequently dehydrates to yield the nitrile. Various reagents and conditions have been developed for this purpose, offering different advantages in terms of yield, reaction time, and functional group tolerance.

A common and effective method involves the use of hydroxylamine (B1172632) hydrochloride. The aldehyde is reacted with hydroxylamine hydrochloride, often in a solvent that facilitates the dehydration of the intermediate aldoxime. Formic acid is a frequently used solvent and catalyst for this transformation, driving the reaction towards the nitrile product. nih.gov The general mechanism involves the initial formation of the thieno[3,2-b]thiophene-2-carboxaldoxime, which is then dehydrated under the reaction conditions to afford the final nitrile. nih.gov

Table 1: General Reagents for Aldehyde to Nitrile Conversion This table presents common reagents used for the general conversion of aldehydes to nitriles, which are applicable to the synthesis of this compound from its aldehyde precursor.

Reagent/System Typical Conditions Advantages
Hydroxylamine hydrochloride in formic acid Reflux One-pot, readily available reagents
Hydroxylamine-O-sulfonic acid in water Room temperature, acidic pH Mild conditions, green solvent, high yields nih.gov
NH₂OH·HCl / TiO₂ (Microwave) Microwave irradiation, solvent-free Rapid, selective for electron-donating groups nih.gov
NH₂OH·HCl / Triethylamine / Triphosgene Chloroform One-pot

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of thieno[3,2-b]thiophene derivatives, including the target nitrile, several green chemistry strategies are being explored to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. researchgate.netchemijournal.com

The use of water as a reaction solvent is a cornerstone of green chemistry. Recently, methods for the direct conversion of aldehydes to nitriles in an aqueous environment have been developed. One such method employs hydroxylamine-O-sulfonic acid in acidic water, which can transform a wide array of aldehydes into nitriles in high yields under mild, room-temperature conditions. nih.gov This approach avoids the use of volatile and often toxic organic solvents, and the workup procedure is typically a simple extraction. Another reported method uses a formic acid-water solution (60:40) to efficiently convert aromatic aldehydes to nitriles using hydroxylamine hydrochloride, minimizing the use of organic solvents and enhancing the environmental profile of the synthesis. nih.gov The application of these on-water strategies to the synthesis of this compound from its aldehyde precursor represents a significant step towards a more sustainable manufacturing process.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov These advantages are particularly beneficial for the synthesis of heterocyclic scaffolds like thienothiophene.

The conversion of aromatic aldehydes to nitriles can be efficiently achieved using microwave irradiation. One reported method involves the reaction of an aldehyde with hydroxylamine hydrochloride in the presence of a catalyst like TiO₂ under solvent-free conditions. nih.gov Another approach describes a one-pot conversion of aromatic aldehydes to nitriles at 150 °C for just 5 minutes under microwave irradiation. These rapid, high-yield methods are directly applicable to the synthesis of this compound. Furthermore, microwave assistance has been successfully employed in the synthesis of various thieno[2,3-b]thiophene (B1266192) and thieno[3,2-d]pyrimidine (B1254671) derivatives, demonstrating its utility for constructing and functionalizing the broader thienothiophene family of compounds. nih.govresearchgate.netresearchgate.net The significant reduction in energy consumption and reaction time makes MAOS a key green technology for producing these valuable materials. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Nitrile Synthesis This table provides a general comparison, illustrating the potential advantages of applying microwave-assisted techniques to the synthesis of this compound.

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Energy Consumption High Low
Yields Variable Often higher
Side Reactions More prevalent Reduced
Solvent Use Often requires high-boiling solvents Can often be performed solvent-free

Scale-Up and Industrial Synthesis Considerations

The thieno[3,2-b]thiophene core is a crucial building block for a variety of high-performance organic electronic materials, including semiconductors for organic field-effect transistors (OFETs) and materials for organic photovoltaics (OPVs). ossila.comsnu.edu.in The specific compound, this compound, serves as a key intermediate for synthesizing more complex, functional molecules for these applications. ossila.com This industrial relevance necessitates the development of synthetic routes that are not only efficient but also scalable and cost-effective.

Large-scale synthesis of the parent thieno[3,2-b]thiophene has been reported, including methods like catalytic vapor-phase reactions, which indicates that the foundational scaffold can be produced in industrial quantities. rsc.org Subsequent functionalization to produce derivatives like the 2-carbonitrile requires robust and reproducible reactions. The one-pot conversion of the aldehyde to the nitrile is advantageous for scale-up as it reduces the number of unit operations and potential for material loss between steps.

A critical consideration for industrial production, particularly for electronic applications, is the purity of the final compound. Trace impurities can significantly degrade the performance of organic electronic devices. Therefore, the development of purification protocols that are effective and scalable is paramount. Methods such as vacuum sublimation are often employed to achieve the high purity required for these sensitive applications. nih.gov The choice of synthetic route can also impact purity; routes that minimize side-product formation, such as highly selective microwave-assisted methods, are preferable for industrial-scale synthesis to simplify downstream purification processes.

Iii. Derivatization and Functionalization of Thieno 3,2 B Thiophene 2 Carbonitrile

Strategic Functionalization of the Thieno[3,2-b]thiophene (B52689) Scaffold

The inherent properties of the thieno[3,2-b]thiophene system can be significantly altered by the introduction of various functional groups. This approach is fundamental to designing materials with specific electronic characteristics, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the thieno[3,2-b]thiophene scaffold is a primary strategy for modulating its optoelectronic properties. acs.org Research has demonstrated that synthesizing 3-arylthieno[3,2-b]thiophenes with different para-substituted phenyl groups allows for systematic control over the molecule's electrochemical behavior. libretexts.org

For instance, attaching a strong electron-donating group like a dimethylaminophenyl moiety results in a lower oxidation potential compared to derivatives with electron-withdrawing groups like a nitrophenyl moiety. libretexts.org This tuning is crucial for aligning the energy levels of materials used in electronic devices. Similarly, the introduction of a 4-cyanophenyl (4-CNPh) group, a strong electron-withdrawing moiety, onto the thieno[3,2-b]thiophene core has been used to create building blocks for new electronic materials. lumenlearning.com Computational studies have affirmed that the strategic placement of electron-withdrawing groups can shift the semiconductor character from p-type to n-type or ambipolar. acs.org

Table 1: Effect of Aryl Substituents on the Properties of 3-Arylthieno[3,2-b]thiophenes

Substituent Group (at C-3)Group TypeAbsorbance Max (λmax)Optical Band Gap (Egopt)Oxidation Potential (Eox)Reference
NitrophenylElectron-Withdrawing365 nm2.92 eV> 1.0 V libretexts.org
PhenylNeutral302 nm-> 1.0 V libretexts.org
MethoxyphenylElectron-Donating300 nm-> 1.0 V libretexts.org
DimethylaminophenylStrong Electron-Donating302 nm-1.33 V libretexts.org

The nitrile group of Thieno[3,2-b]thiophene-2-carbonitrile is not merely a passive substituent; it is a reactive handle for further functionalization. Standard organic transformations can be employed to convert the nitrile into other functional groups, thereby creating new derivatives with distinct properties. ossila.com

One of the most common reactions is hydrolysis, which can be performed under acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, converts the nitrile group into a carboxylic acid, yielding Thieno[3,2-b]thiophene-2-carboxylic acid. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) initially produces the carboxylate salt (e.g., sodium thieno[3,2-b]thiophene-2-carboxylate) and ammonia; subsequent acidification is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk This conversion from a nitrile to a carboxylic acid significantly alters the molecule's electronic properties and introduces a site for further reactions, such as esterification or amidation. In both hydrolysis pathways, the reaction is understood to proceed through an amide intermediate. lumenlearning.comchemistrysteps.com

Synthesis of Conjugated Oligomers and Polymers from this compound and its Derivatives

This compound and its derivatives are crucial monomers for synthesizing conjugated polymers used in high-performance organic electronics. The planarity and electron-rich nature of the thienothiophene unit facilitate effective π-orbital overlap along the polymer backbone, which is essential for efficient charge transport. nih.gov

A prominent class of polymers derived from thienothiophene are those that incorporate diketopyrrolopyrrole (DPP) units. The combination of the electron-donating thieno[3,2-b]thiophene (TT) and the electron-accepting DPP creates a donor-acceptor (D-A) polymer with a low bandgap, which is advantageous for organic photovoltaic (OPV) and organic field-effect transistor (OFET) applications. rsc.org

These copolymers are typically synthesized via palladium-catalyzed cross-coupling reactions like Stille or Suzuki polymerization. rsc.org By varying the number of thiophene (B33073) units connecting the TT and DPP moieties, the optical and electronic properties can be fine-tuned. rsc.org For example, a series of PDPPnT-TT polymers have been synthesized, showing optical band gaps between 1.33 and 1.52 eV and demonstrating ambipolar charge transport with hole mobilities up to 3 x 10⁻² cm² V⁻¹s⁻¹. rsc.orgnih.gov In a landmark study, a copolymer of a novel thienothiophene-DPP monomer and thiophene achieved a hole mobility of 1.95 cm² V⁻¹s⁻¹, which was the highest reported for a polymer-based OFET at the time. mdpi.com

Table 2: Properties of Thienothiophene-DPP Copolymers (PDPPnT-TT)

PolymerOptical Band Gap (Egopt)HOMO Level (eV)LUMO Level (eV)Hole Mobility (cm2 V-1s-1)Electron Mobility (cm2 V-1s-1)Reference
PDPP0T-TT1.52 eV-5.32 eV-3.80 eV1 x 10-22 x 10-3 rsc.org
PDPP1T-TT1.33 eV-5.13 eV-3.80 eV3 x 10-22 x 10-4 rsc.org
PDPP2T-TT1.40 eV-5.15 eV-3.75 eV3 x 10-21 x 10-3 rsc.org

The donor-acceptor (D-A) architecture is a powerful design principle for conjugated polymers, and thieno[3,2-b]thiophene is frequently employed as the electron-donor block. acs.orgmdpi.com This strategy promotes intramolecular charge transfer, which can enhance the material's electrochemical properties. acs.org

Researchers have synthesized novel D-A polymers by pairing thieno[3,2-b]thiophene (BTh) as the donor with various acceptor units. acs.org For example, the polymer PTPTD, which uses benzo[1,2-b:6,5-b′]dithiophene-4,5-dione as the acceptor, has been investigated as an anode material for lithium-ion batteries. It demonstrated a high reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles. acs.org Another example is the polymer PTT-ODTTBT, which combines a thienothiophene donor unit with a fluorinated benzothiadiazole acceptor and a thienothiophene π-bridge. This material achieved a power conversion efficiency (PCE) of 7.05% in an organic solar cell, attributed to its high crystallinity and preferential molecular orientation. ossila.com These examples highlight the versatility of thieno[3,2-b]thiophene in creating functional D-A polymers for diverse energy applications. ossila.comacs.org

To further enhance the performance of conjugated polymers, researchers have developed ladder-type structures. These polymers feature a fully fused, planar, and rigid backbone, which maximizes π-conjugation, enhances intermolecular interactions, and improves charge carrier mobility and stability. rsc.orgnih.gov

Several ladder-type polymers incorporating the thieno[3,2-b]thiophene unit have been successfully synthesized. One approach involves creating extended, planar building blocks, such as indacenodithieno[3,2-b]thiophene (IDTT), which are then polymerized. rsc.org An all-donor ladder-type copolymer based on IDTT and thieno[3,2-b]thiophene (IDTT-TT) exhibited a high hole mobility of 1.1 cm² V⁻¹s⁻¹. rsc.org Another strategy involves the synthesis of a precursor polymer followed by a cyclization reaction to form the rigid ladder structure. For example, a soluble ladder polymer composed of perylenediimides and thieno[3,2-b]thiophene (LCPT) was obtained in quantitative yield via a sunlight-induced photocyclization. acs.org Similarly, a polymer named PIDTT-quinoxaline, based on a ladder-type thieno[3,2-b]thiophene-phenylene-thieno[3,2-b]thiophene structure, was used in polymer solar cells to achieve a PCE of 5.05%, demonstrating the potential of this design for efficient light harvesting. acs.orgnih.gov

Polymerization with Electroactive and Non-Electroactive Monomers

The thieno[3,2-b]thiophene moiety is a popular building block in the synthesis of conjugated polymers for organic electronics due to its rigid, coplanar structure and good electron-donating ability, which facilitate charge transport. mdpi.comossila.com Polymerization of thieno[3,2-b]thiophene-based monomers with various electroactive and non-electroactive comonomers allows for precise tuning of the resulting polymers' properties.

Donor-acceptor (D-A) type copolymers are a significant class of materials developed from thieno[3,2-b]thiophene derivatives. mdpi.com For instance, copolymers created through Stille polymerization, combining a thieno[3,2-b]thiophene-based π-bridge with a fluorinated benzothiadiazole acceptor unit and either a thiophene or another thienothiophene donor unit, have been synthesized. mdpi.com The inclusion of the thieno[3,2-b]thiophene unit, compared to a single thiophene, has been shown to enhance crystallinity, promote a favorable face-on orientation in thin films, and improve hole mobility. mdpi.com One such polymer, PTT-ODTTBT, which incorporates a thienothiophene donor, exhibited a well-organized lamellar stacking and achieved a power conversion efficiency (PCE) of up to 7.05% in organic photovoltaic (OPV) devices. mdpi.com

Another approach involves the synthesis of polymers based on a novel thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer. acs.org Copolymerization of this monomer with thiophene resulted in a polymer (P1) that demonstrated a remarkably high hole mobility of up to 1.95 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs). acs.org This high mobility is attributed to the extended coplanarity and delocalized highest occupied molecular orbital (HOMO) distribution along the polymer backbone, facilitated by the thienothiophene units. This same copolymer also showed promise in bulk-heterojunction solar cells, achieving a PCE of 5.4% with PC₇₁BM. acs.org

The position of substitution on the thieno[3,2-b]thiophene ring is also critical. A study comparing polymers where 3,4-ethylenedioxythiophene (B145204) (EDOT) units were attached at the 2,5- versus the 3,6-positions of the thieno[3,2-b]thiophene core revealed significant differences. rsc.org Electrochemical synthesis and theoretical calculations indicated that the polymer with 2,5-substitution, P(2,5-BTE), possessed a more conjugated structure than the 3,6-substituted variant. rsc.org

Furthermore, direct (hetero)arylation polymerization has been employed to create solution-processable neutral black electrochromic copolymers. rsc.org These polymers, which combine thieno[3,2-b]thiophene units with other aromatic groups, exhibit broad absorption across the visible spectrum, fast switching times (≤1 s), and high optical contrasts, making them suitable for electrochromic displays and smart windows. rsc.org

Table 1: Performance of Polymers Incorporating Thieno[3,2-b]thiophene Units

Polymer NameComonomersApplicationKey Performance MetricReference
PTT-ODTTBT3-(2-octyldodecyl)thieno[3,2-b]thiophene, fluorinated benzothiadiazole, thienothiopheneOPVPCE: 7.05% mdpi.com
P1Thieno[3,2-b]thiophene−diketopyrrolopyrrole, thiopheneOFETHole Mobility: 1.95 cm² V⁻¹ s⁻¹ acs.org
P1Thieno[3,2-b]thiophene−diketopyrrolopyrrole, thiopheneOPVPCE: 5.4% acs.org
P4TBTFused thiophene-thieno[3,2-b]thiophene-thiophene, benzothiadiazoleOPVPCE: 2.5% ox.ac.uk
PTTBTPh0.35Thieno[3,2-b]thiophene-based unitsElectrochromismOptical Contrast: >35%, Switching Time: ≤1 s rsc.org

Synthesis of Small Molecule Derivatives for Specific Applications

Thieno[3,2-b]thiophene-Diketopyrrolopyrrole-Based Quinoidal Small Molecules

A novel class of small molecules has been developed by combining the thieno[3,2-b]thiophene core with a diketopyrrolopyrrole (DPP) unit in a quinoidal structure. researchgate.netnih.gov These molecules are designed as n-type semiconductors for use in organic electronics. The synthesis involves a highly efficient coupling reaction followed by spontaneous air oxidation, which is assisted by keto-enol tautomerism, leading to high yields of the target quinoidal compounds. researchgate.net

These thieno[3,2-b]thiophene-DPP-based quinoidal molecules exhibit excellent performance in n-channel organic field-effect transistors (OFETs). researchgate.netnih.gov When processed from solution under ambient conditions, thin-film transistors based on these materials have demonstrated high electron mobilities, with maximum values reaching up to 0.22 cm² V⁻¹ s⁻¹, and impressive on/off current ratios greater than 10⁶. researchgate.netnih.gov

A key feature of these quinoidal derivatives is their excellent and reversible two-stage reduction behavior, as observed in cyclic voltammetry analysis. researchgate.netnih.gov This property was further explored through a stepwise reductive titration, which showed the sequential reduction of the molecule first to a radical anion and subsequently to a dianion. researchgate.netnih.gov This electrochemical stability is crucial for reliable device operation. The incorporation of the DPP unit into the thieno-quinoidal structure results in materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which contributes to their superior n-channel mobility. acs.org

Table 2: Performance of Thieno[3,2-b]thiophene-DPP-Based Quinoidal Small Molecule OFETs

MoleculeKey FeatureMax. Electron Mobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
Quinoidal Derivative 3Indandione-terminated0.22> 10⁶ researchgate.netnih.gov
Quinoidal Derivative 4Indandione-terminated0.16> 10⁶ researchgate.netnih.gov
QDPPBTTQuinoidal thieno[3,4-b]thiophene-DPP based0.1310⁶ nih.gov

Thieno[3,2-b]thiophene-Embedded Small-Molecule Donors

Thieno[3,2-b]thiophene is a favored building block for constructing small-molecule donor materials used in the active layer of organic solar cells (OSCs). bohrium.comresearchgate.net Its rigid and planar structure helps to create materials with strong absorption, suitable energy levels, and high charge carrier mobility. bohrium.com

One strategy involves creating acceptor-π-donor-π-acceptor (A-π-D-π-A) type small molecules. bohrium.com An example is the molecule BTTR, which uses a thienyl-substituted benzo[1,2-b:4,5-b′]dithiophene core as the central donor (D), thieno[3,2-b]thiophene as part of the π-bridge, and 3-ethylrhodanine (B1362658) as the terminal acceptor (A). bohrium.com This design results in a material with strong absorption in the 300–700 nm range, a deep HOMO energy level of -5.32 eV, and a high hole mobility of 1.01 × 10⁻³ cm² V⁻¹ s⁻¹. bohrium.com OSCs fabricated with BTTR as the donor and PC₇₁BM as the acceptor achieved a power conversion efficiency (PCE) of 8.0%. bohrium.com

Another area of exploration is the use of thieno[3,2-b]thiophene-substituted porphyrins as small-molecule donors. nih.govnih.gov In one study, a new porphyrin derivative, PorTT-T, was synthesized where a sulfur atom was introduced into the side-chain attached to the thieno[3,2-b]thiophene core. nih.govnih.govmdpi.com This modification led to improved device performance compared to a similar molecule without the sulfur atom. The resulting OSCs showed a higher open-circuit voltage (0.886 V), increased short-circuit current (12.03 mA cm⁻²), and a PCE of 5.32%. nih.govmdpi.com The introduction of the thiolalkyl chain was found to improve the intermolecular stacking and surface morphology of the active layer. nih.govmdpi.com

Researchers have also developed bifunctional photovoltaic materials with A-D-A structures, such as DRCN3TT and DRCN5TT, which are based on a thieno[3,2-b]thiophene core. researchgate.net These materials can function effectively in organic solar cells. Furthermore, the strategic placement of thieno[3,2-b]thiophene as a π-bridge in small molecules has been shown to be an effective method for developing high-performance donor materials for solution-processed OSCs. bohrium.com

Supramolecular Liquid-Crystalline Complexes

The thieno[3,2-b]thiophene scaffold has been utilized in the formation of novel supramolecular liquid-crystalline complexes. rsc.orgrsc.org These materials are formed through non-covalent interactions, specifically intermolecular hydrogen bonding. rsc.orgrsc.org

A convenient synthesis route has been developed for 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid. rsc.org This molecule, along with similar 5-n-decylthiophene-2-carboxylic acids, can form hydrogen-bonded complexes with stilbazole derivatives. rsc.orgrsc.org The self-assembly driven by the hydrogen bonds between the carboxylic acid group and the nitrogen on the stilbazole leads to the formation of extended supramolecular structures that exhibit liquid-crystalline properties.

In a related area, thieno[3,2-b]thiophene has been used as a central unit in the creation of metallo-supramolecular polymers (MSPs). nih.gov These are formed by linking unimers, which consist of a thieno[3,2-b]thiophene core with terpyridine end-groups, using metal ions like Fe²⁺. nih.gov The properties of these MSPs, such as their electrochromic performance, can be tuned by changing the linker between the central thieno[3,2-b]thiophene unit and the terpyridine end-groups. nih.gov For example, a complex named Fe-Tt, which has no linker, showed the highest optical contrast and fastest response time among a series of related MSPs, making it a promising candidate for electrochromic devices. nih.gov

Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) Derivatives

Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives are considered benchmark p-channel organic semiconductors for high-performance organic field-effect transistors (OFETs). sigmaaldrich.comrsc.org These materials are noted for their high charge carrier mobility, excellent air stability, and good device reproducibility. sigmaaldrich.com The thieno[3,2-b]thiophene substructure embedded within the larger polyacene framework contributes to a low-lying HOMO energy level (< –5.2 eV), which enhances the stability of the material and its corresponding transistor devices, allowing them to operate in ambient conditions without significant degradation. sigmaaldrich.com

Significant research has focused on developing efficient synthetic routes to DNTT derivatives. A straightforward synthesis has been established starting from readily available 2-methoxynaphthalenes, which allows for the creation of various DNTT derivatives by modifying the starting materials. acs.orgnih.gov This method involves a double-ring-closing reaction as the final step to construct the central thieno[3,2-b]thiophene core. acs.org

The functionalization of the DNTT core, typically with alkyl chains, is crucial for improving its solubility in common organic solvents, which is necessary for solution-based processing techniques like spin-coating or printing. rsc.orgacs.org However, the limited solubility of many DNTT derivatives remains a challenge for high-throughput deposition methods. rsc.orgresearchgate.net Strategies to overcome this include the introduction of a single branched alkyl group at the edge of the DNTT core, which has been shown to improve solubility while maintaining good semiconducting properties, leading to OFETs with mobilities higher than 0.1 cm² V⁻¹ s⁻¹. acs.org In contrast, introducing two branched alkyl groups was found to be detrimental to performance. acs.org

Vapor-processed OFETs using newly developed DNTT derivatives have demonstrated very high field-effect mobilities, with some devices reaching up to 8 cm² V⁻¹ s⁻¹. acs.orgnih.gov Even higher mobilities, up to 12 cm² V⁻¹ s⁻¹, have been achieved for C₁₀-DNTT thin films using a "directing crystallization" method. sigmaaldrich.com The excellent performance of DNTT-based OFETs has led to their use in application-oriented studies, such as in the backplanes for active-matrix liquid crystal displays. sigmaaldrich.com

Table 3: Performance of Select DNTT Derivative-Based OFETs

DNTT DerivativeProcessing MethodKey Feature/SubstituentMobility (cm² V⁻¹ s⁻¹)Reference
Parent DNTTVapor DepositionUnsubstitutedUp to 3.1 acs.org
Newly Developed DNTTsVapor DepositionVariousUp to 8 acs.orgnih.gov
C₁₀-DNTTDirecting CrystallizationDecyl chainsUp to 12 sigmaaldrich.com
S-DNTT-10Bar-Assisted Meniscus ShearingS-shaped core, decyl chains2.1 rsc.orgresearchgate.net
C₁₀-DNTTBar-Assisted Meniscus ShearingLinear core, decyl chains~0.04 rsc.org
2-EO-DNTTSolution ProcessingSingle branched alkyl group> 0.1 acs.orgcore.ac.uk

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thieno[3,2-b]thiophene-2-carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of Thieno[3,2-b]thiophene-based molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR spectra of thieno[3,2-b]thiophene (B52689) derivatives, the protons on the fused ring system typically appear as distinct signals in the aromatic region. For instance, in a derivative of thieno[3,2-b]thiophene-2-carboxylic acid, the two protons on the thienothiophene core were observed as singlets at δ 8.19 and 7.49 ppm. nih.gov The precise chemical shifts and coupling constants are highly sensitive to the nature and position of substituents on the thieno[3,2-b]thiophene core.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons of the fused rings and the carbon of the nitrile group. For a thieno[3,2-b]thiophene-2-carboxylic acid derivative, carbon signals were identified at δ 163.1 (C=O), 145.3, 140.0, 135.2, 134.1, 130.5, and 129.2 ppm for the aromatic carbons. nih.gov The solubility of some derivatives can be limited in common organic solvents, which may present challenges for characterization by NMR techniques. nih.gov

Table 1: Representative NMR Data for a Thieno[3,2-b]thiophene Derivative The following data is for a derivative of Thieno[3,2-b]thiophene-2-carboxylic acid and serves as an illustrative example.

NucleusTechniqueSolventChemical Shifts (δ, ppm)Reference
¹H300 MHz NMRDMSO-d₆8.19 (s, 1H), 7.49 (s, 1H), 2.55 (s, 3H, CH₃) nih.gov
¹³C75 MHz NMRDMSO-d₆163.1, 145.3, 140.0, 135.2, 134.1, 130.5, 129.2, 14.1 nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. The molecular formula for the parent compound, this compound, is C₇H₃NS₂, corresponding to a molecular weight of approximately 165.23 g/mol . ossila.comfishersci.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the molecular formula. For example, the HRMS (Electron Ionization - EI) data for a thieno[3,2-b]thiophene-2-carboxylic acid derivative showed a found mass of 253.04 [M-H]⁻, closely matching the calculated mass of 253.95. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are also employed, particularly for the characterization of newly synthesized derivatives. nih.gov The mass spectrum of the unsubstituted thieno[3,2-b]thiophene core shows a prominent molecular ion peak, confirming its stable aromatic nature. nist.gov

Table 2: Molecular Mass Data for this compound

CompoundMolecular FormulaCalculated Molecular Weight (g/mol)TechniqueReference
This compoundC₇H₃NS₂165.23- ossila.com
Thieno[3,2-b]thiopheneC₆H₄S₂140.23Electron Ionization MS nist.gov
Thieno[3,2-b]thiophene-2-carboxylic acidC₇H₄O₂S₂184.24- sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. For this compound, the most characteristic feature in the IR spectrum is the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and appears in a distinct region of the spectrum, around 2221 cm⁻¹ for related dicarbonitrile compounds. researchgate.net

Other key vibrations include the C-S stretching modes within the thiophene (B33073) rings, which are observed in the range of 600-850 cm⁻¹. iosrjournals.org The aromatic C-H and C=C stretching and bending vibrations of the fused ring system also give rise to a series of characteristic bands. For instance, in a related derivative, C-H bending vibrations of the thienothiophene moiety were assigned to peaks at 750 and 1100 cm⁻¹. nih.gov In polymer composites containing the thieno[3,2-b]thiophene unit, a C=C stretching vibration is seen near 1627 cm⁻¹. mdpi.com

Table 3: Key Vibrational Frequencies for Thieno[3,2-b]thiophene and Related Compounds

Vibrational ModeTypical Wavenumber (cm⁻¹)Compound TypeReference
C≡N Stretch~2221Bithiophene dicarbonitrile researchgate.net
C=C Stretch (Ring)~1627Thienothiophene Polymer mdpi.com
C-H Bending (Ring)750, 1100Thienothiophene Derivative nih.gov
C-S Stretch (Ring)600 - 850Thiophene Derivative iosrjournals.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated molecules like this compound by measuring the electronic transitions between molecular orbitals, typically the π-π* and n-π* transitions. The fused, planar structure of the thieno[3,2-b]thiophene core leads to an extended π-conjugation system, resulting in strong absorption in the UV or visible region.

Derivatives of thieno[3,2-b]thiophene have been shown to exhibit absorption maxima (λ_max) in the range of 401 to 415 nm in THF solution. nih.gov The position of λ_max is highly dependent on the electronic nature of the substituents attached to the core and the extent of conjugation. Introducing thieno[3,2-b]thiophene units into polymer backbones can lead to broader absorption spectra and improved performance in photovoltaic applications. rsc.orgresearchgate.net The electronic transitions are often assigned as π-π* transitions, characteristic of highly conjugated systems. researchgate.net

Table 4: UV-Vis Absorption Data for Thieno[3,2-b]thiophene Derivatives

Compound TypeSolventAbsorption Maxima (λ_max, nm)Assigned TransitionReference
Thieno[3,2-b]thiophene Derivative 1THF415π-π nih.gov
Thieno[3,2-b]thiophene Derivative 2THF401π-π nih.gov
Thieno[3,2-b]thiophene Derivative 3THF408π-π* nih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most powerful techniques for unambiguously determining the three-dimensional arrangement of atoms and molecules in the solid state. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which are critical for understanding the properties of organic electronic materials.

Studies on polymers incorporating the thieno[3,2-b]thiophene unit, such as Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), reveal a highly ordered, lamellar crystal structure where the polymer backbones arrange in a π-stacked fashion. nist.gov This ordered packing is crucial for efficient charge transport in electronic devices. Single-crystal X-ray analysis of a related derivative, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, has been performed, confirming its molecular geometry. nih.gov The planarity of the fused ring system is a common feature, facilitating close intermolecular packing. researchgate.net

Other Advanced Spectroscopic Methods (e.g., Fluorescence Spectroscopy)

Beyond the core techniques, other advanced spectroscopic methods provide further insights. Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is particularly useful for characterizing the photophysical properties of thieno[3,2-b]thiophene derivatives designed for optoelectronic applications like organic light-emitting diodes (OLEDs) and sensors.

For example, a derivative incorporating the thieno[3,2-b]thienyl-DPP core was developed as a near-infrared photosensitizer that exhibits excellent fluorescence imaging performance. nih.gov This compound was found to have a high singlet oxygen quantum yield of 67%, highlighting its potential in photodynamic therapy. nih.gov The study of the photophysical properties of donor-π-acceptor (D–π–A) dyes based on a thieno[3,2-b]thiophene linker is essential for their application in dye-sensitized solar cells. polyu.edu.hk Furthermore, certain thieno[3,2-b]thiophene-dioxide derivatives have been investigated as fluorescent dielectric materials. rsc.org These studies demonstrate the versatility of fluorescence spectroscopy in characterizing the excited-state dynamics and emissive properties of these functional materials.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Thieno[3,2-b]thiophene-2-carbonitrile Systems

Density Functional Theory (DFT) has become a primary method for investigating the ground-state and excited-state properties of organic conjugated molecules. Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or 6-311G(d,p), are frequently used to balance computational cost and accuracy for systems containing thieno[3,2-b]thiophene (B52689). nih.govresearchgate.netinpressco.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For thieno[3,2-b]thiophene systems, DFT calculations are used to determine key structural parameters such as bond lengths and dihedral angles. These calculations typically confirm the high degree of planarity of the fused thieno[3,2-b]thiophene core, a feature that is critical for effective π-conjugation and intermolecular interactions in the solid state. nih.gov In derivatives, the planarity between the core and any substituent groups is analyzed to understand steric hindrance effects. For example, in studies of donor-π-acceptor dyes, the coplanarity between the electron donor and the thieno[3,2-b]thiophene-based π-spacer is shown to be crucial for efficient intramolecular charge transfer. frontiersin.org

The following table presents optimized bond lengths and angles for a related thieno[3,2-b]thiophene derivative, illustrating typical data obtained from DFT calculations.

Table 1: Selected Optimized Geometrical Parameters for a Donor-Bridge-Acceptor System with a Thiophene (B33073) Bridge (Calculated at B3LYP/6-31G(d,p) level).

Parameter Value
Bond Length (Å)
C=C 1.369
C-S 1.703
C=O 1.109
**Bond Angle (°) **
C-C-S 118
C-C-H 123
S-C-S 113
**Dihedral Angle (°) **
S-C-C-C -178
H-C-C-C -1.84

Data sourced from a study on a donor-bridge-acceptor system. inpressco.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's optical and electronic properties. nih.gov

For thieno[3,2-b]thiophene derivatives, DFT calculations are used to determine the energies and spatial distribution of these orbitals. The nitrile group in this compound is electron-withdrawing, which is expected to lower both the HOMO and LUMO energy levels and influence the band gap. In many donor-acceptor systems built with this core, the HOMO is typically delocalized across the entire π-conjugated backbone, while the LUMO may be more localized on the acceptor moiety, facilitating charge transfer upon excitation. frontiersin.org

The table below shows HOMO, LUMO, and energy gap values for several thieno[3,2-b]thiophene derivatives, calculated using DFT methods or estimated from experimental data.

Table 2: Frontier Orbital Energies and Band Gaps of Thieno[3,2-b]thiophene Derivatives.

Compound Method HOMO (eV) LUMO (eV) Eg (eV) Source
2,5-bis(phenyl)thieno[3,2-b]thiophene Experimental -4.94 - 2.50 nih.gov
2,5-bis[4-(trifluoromethyl)phenyl]thieno[3,2-b]thiophene Experimental - - 2.65 nih.gov
PTPP Polymer CV Data -5.86 -3.59 2.27 mdpi.com
PTPTD Polymer CV Data -5.01 -3.52 1.49 mdpi.com
Thiophene–triazole co-oligomer 11 Experimental - - 4.04 researchgate.net
Thiophene–triazole co-oligomer 14 Experimental - - 3.11 researchgate.net

PTPP: poly[(thieno[3,2-b]thiophene-2-yl)-7a,11a-Dihydro-3,4-dithia-7,12-diaza[a,c]anthracene]; PTPTD: Poly[(thieno[3,2-b]thiophene-2-yl)-benzo [1,2-b:6,5-b′]dithiophene-4,5-dione]

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules by calculating vertical excitation energies and oscillator strengths. frontiersin.orgnih.gov This allows for a direct comparison with experimentally measured UV-Vis spectra. For thieno[3,2-b]thiophene and its derivatives, TD-DFT calculations, often using functionals like CAM-B3LYP, can identify the nature of the electronic transitions, such as π-π* or intramolecular charge transfer (ICT) transitions. frontiersin.orgresearchgate.net

Calculations for the parent thieno[3,2-b]thiophene have shown that the lowest energy bright state corresponds primarily to the HOMO to LUMO transition. nih.gov However, studies have also highlighted that the accuracy of TD-DFT can be sensitive to the choice of functional, and for some thiophene-based systems, standard functionals may incorrectly predict the ordering of excited states compared to more advanced wavefunction-based methods. nih.gov Despite this, TD-DFT remains a valuable tool for rationalizing the optical properties of new materials and understanding how chemical modifications tune the absorption wavelengths. nih.gov

In donor-acceptor (D-A) molecules, the distribution of electron density is non-uniform. The electron-rich donor part has a partial positive charge, while the electron-deficient acceptor has a partial negative charge. This ground-state charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, where different colors represent regions of varying electron density. mdpi.com

Upon photoexcitation, an electron can be promoted from an orbital primarily located on the donor to one located on the acceptor, a process known as Intramolecular Charge Transfer (ICT). wikipedia.org The nitrile group (–CN) is a strong electron-withdrawing group, making this compound a potential building block for D-A materials. In such systems, the thieno[3,2-b]thiophene core often acts as the donor or part of the π-bridge. DFT calculations are essential for quantifying the degree of charge transfer and understanding how it affects the material's properties, such as its photothermal conversion efficiency. wikipedia.org

The redox properties (oxidation and reduction potentials) of a molecule are crucial for its application in electronic devices, as they determine the ease of charge injection and transport. These properties are directly related to the HOMO and LUMO energy levels. Cyclic voltammetry (CV) is the experimental technique used to measure these potentials. mdpi.com

Computational chemistry can predict redox behavior by calculating the HOMO and LUMO energies. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. For instance, in a study of two polymers incorporating the thieno[3,2-b]thiophene unit, PTPP and PTPTD, the HOMO and LUMO levels were calculated from the onset oxidation (Eonset,ox) and reduction (Eonset,re) potentials measured by CV. mdpi.com The results showed that PTPTD had a significantly higher HOMO energy level (-5.01 eV) compared to PTPP (-5.86 eV), indicating it is more easily oxidized. mdpi.com Such computational insights are vital for designing materials with appropriate energy levels to match the work functions of electrodes in devices like organic solar cells and batteries. mdpi.com

Molecular Dynamics (MD) Simulations for Material Properties

While DFT is excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This technique is particularly valuable for predicting the bulk properties of materials, such as the morphology of thin films. acs.org For organic semiconductors, the arrangement of molecules in the solid state—whether crystalline or amorphous—is critical for charge transport.

Vi. Applications in Organic Electronics and Photonics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and the performance of these devices is heavily reliant on the quality of the organic semiconductor used. Thieno[3,2-b]thiophene-2-carbonitrile and its derivatives have been extensively investigated and utilized in the development of high-performance semiconductor materials for OFETs.

This compound serves as a key intermediate in the synthesis of more complex small molecules and polymers for OFET applications. ossila.comossila.com Its fused thiophene (B33073) structure provides a rigid, electron-rich core that can be chemically modified. ossila.com The nitrile group, in particular, offers a versatile chemical handle for various coupling reactions, enabling the construction of larger, conjugated systems. For instance, it is used in the synthesis of materials like Thieno[3,2-b]thiophene-Diketopyrrolopyrrole-based quinoidal small molecules and 3,6-bis(thieno[3,2-b]thiophen-5-yl)-2,5-bispyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione, which are designed for use in semiconductors. ossila.com The parent compound, thieno[3,2-b]thiophene (B52689), is also a widely used building block for polymers such as Poly[2,5-bis(3-hexadecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT), a well-known high-mobility polymer semiconductor. ossila.com

For example, novel solution-processable dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been developed as active layers for OFETs, demonstrating average charge carrier mobilities as high as 0.10 cm²/Vs and high current on/off ratios exceeding 10⁷. mdpi.com Similarly, soluble thieno[3,2-b]thiophene oligomers with alternating bithiophene or fluorene (B118485) units have been synthesized, with some exhibiting hole mobilities up to 0.025 cm²V⁻¹s⁻¹. rsc.org Another study on benzo[b]thieno[2,3-d]thiophene (BTT) core structures reported hole mobility up to 0.057 cm² V⁻¹ s⁻¹. rsc.org These results highlight the potential of thieno[3,2-b]thiophene-based materials in creating efficient and stable p-type semiconductors for OFETs.

Table 1: Performance of various Thieno[3,2-b]thiophene-based p-type Semiconductors in OFETs

Semiconductor Material Hole Mobility (cm²/Vs) On/Off Ratio Reference
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative 0.10 > 10⁷ mdpi.com
Benzo[b]thieno[2,3-d]thiophene (BTT) derivative 0.057 > 10⁷ rsc.org
Soluble thieno[3,2-b]thiophene oligomer (HT2TT) 0.025 ~1.2 x 10³ rsc.org

The charge carrier mobility and stability of OFETs are directly influenced by the molecular design of the organic semiconductor. In thieno[3,2-b]thiophene-based materials, specific structural modifications can significantly enhance these properties.

Side-Chain Engineering : The nature and position of alkyl side chains play a crucial role. For instance, DTT derivatives with linear alkyl chains show better device performance compared to those with branched chains. mdpi.com This is attributed to the linear chains facilitating more ordered molecular packing, which enhances the intermolecular π-π interactions necessary for efficient charge transport. mdpi.com

Backbone Structure : The arrangement of the thieno[3,2-b]thiophene unit within a polymer's backbone is critical. A study on diketopyrrolopyrrole-based polymers found that using thieno[3,2-b]thiophene as a bridging unit in the main chain, rather than as a pendant side chain, resulted in an increased hole mobility. rsc.org A planar backbone conformation is essential for achieving the close intermolecular distances required for high charge carrier mobilities. acs.org

Energy Levels and Stability : The extended π-conjugation and rigid, flat structure of fused thiophenes like dithieno[3,2-b:2′,3′-d]thiophene lead to low Highest Occupied Molecular Orbital (HOMO) energy levels. mdpi.com This is advantageous as it imparts high oxidative stability to the material, making the resulting OFETs more stable when operating in ambient air. mdpi.com

Organic Photovoltaic Devices (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy, thieno[3,2-b]thiophene-based materials have been instrumental in the development of organic photovoltaic (OPV) devices and organic solar cells (OSCs). Their tunable electronic properties are particularly useful for optimizing light absorption and charge separation/transport within these devices.

This compound and its parent structure are excellent building blocks for adjusting the optical band gap of semiconducting polymers. ossila.comossila.com The band gap determines the portion of the solar spectrum a material can absorb. Fused thiophenes are electron-rich and structurally rigid, which leads to extended π-conjugation when incorporated into a polymer backbone. ossila.com This extended conjugation effectively narrows the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the material's absorption to longer wavelengths (a red-shift). researchgate.net By carefully designing polymers that incorporate these units, chemists can create materials with low band gaps that absorb a broader range of the solar spectrum, a key factor in improving the efficiency of organic solar cells. researchgate.netrsc.org

In the bulk-heterojunction (BHJ) architecture common in OPVs, an electron donor material is paired with an electron acceptor. Thieno[3,2-b]thiophene derivatives have been successfully employed as effective electron donor materials. Their function is to absorb photons, generate excitons (bound electron-hole pairs), and donate the electron to the acceptor material at the donor-acceptor interface.

For example, novel copolymers based on thieno[3,2-b]thiophene and isoindigo have been synthesized specifically for use as electron donor and hole transport materials in BHJ polymer solar cells. researchgate.net In another approach, a small-molecule donor named PorTT-T was designed using an alkyl-thieno[3,2-b]thiophene-substituted porphyrin. nih.gov This material demonstrated wide absorption and appropriate energy levels, and when used in a small-molecule OPV, it achieved a power conversion efficiency (PCE) of 5.32%. nih.gov These examples underscore the utility of thieno[3,2-b]thiophene derivatives in creating efficient donor materials for the active layer of organic solar cells.

Table 2: Performance of Thieno[3,2-b]thiophene-based Donor Materials in OPVs

Donor Material Device Structure Power Conversion Efficiency (PCE) Reference
PorTT-T Small-Molecule OPV 5.32% nih.gov
PBDTT-TTSO Polymer Solar Cell 4.7% rsc.org
PBDTT-TTSE Polymer Solar Cell 5.8% rsc.org

Vii. Medicinal Chemistry and Biological Activity

Thieno[3,2-b]thiophene-2-carbonitrile as a Scaffold for Drug Discovery

The thieno[3,2-b]thiophene (B52689) framework is a versatile building block in drug discovery, providing a foundation for developing potent and selective ligands. Its derivatives have been investigated for a wide array of therapeutic applications, demonstrating significant activity as receptor agonists, enzyme inhibitors, and antimicrobial agents.

The thieno[3,2-b]thiophene core is central to a class of potent agonists for the G Protein-Coupled Receptor 35 (GPR35), an orphan receptor implicated in inflammation and pain. nih.govbohrium.com While the parent compound for this activity is primarily the carboxylic acid derivative, the underlying scaffold is identical to that of the title carbonitrile.

Screening of compound libraries identified thieno[3,2-b]thiophene-2-carboxylic acid derivatives as a novel class of GPR35 agonists. nih.govacs.org One of the most potent compounds identified was 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), which exhibited an EC₅₀ of 63.7 ± 4.1 nM, a potency greater than the known GPR35 agonist zaprinast. acs.org The agonist activity of these compounds was confirmed to be specific to GPR35 through various assays, including antagonist challenges, receptor desensitization, and β-arrestin translocation. acs.org Further optimization of this series led to the identification of even more potent agonists, with some compounds optimized to achieve β-arrestin-biased agonism. ebi.ac.uknih.gov

Table 1: GPR35 Agonist Activity of Selected Thieno[3,2-b]thiophene Derivatives

Compound Structure GPR35 Agonist Potency (EC₅₀) Reference

| YE210 (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid) | | 63.7 ± 4.1 nM | acs.org |

While direct inhibition of LIMK1 and MK2 by simple this compound derivatives is not extensively documented, the closely related thieno[3,2-d]pyrimidine (B1254671) and benzothieno[3,2-d]pyrimidine scaffolds have proven to be highly effective templates for potent kinase inhibitors, including for PIM kinases. nih.govacs.orgresearchgate.netnih.gov This demonstrates the utility of the thienothiophene core as a foundational element for building more complex, fused heterocyclic systems that target the ATP-binding site of kinases.

A notable example is the discovery of 3H-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-ones as a novel class of inhibitors targeting the PIM kinase family (PIM-1, PIM-2, and PIM-3). nih.govacs.org These kinases are overexpressed in many cancers. The benzothienopyrimidinone scaffold yielded compounds with potent, subnanomolar to low nanomolar Kᵢ values and excellent selectivity across kinase panels. nih.gov For instance, compound 14j from this series displayed Kᵢ values of 2 nM, 3 nM, and 0.5 nM against PIM-1, PIM-2, and PIM-3, respectively, and exhibited potent antiproliferative activity in MV4-11 cells. nih.govacs.org The development of these inhibitors was guided by protein crystal structures, which confirmed their binding mode and facilitated structure-activity relationship studies. nih.govacs.org

Derivatives of the thienothiophene core have shown promise as novel anti-tuberculosis agents. Specifically, a series of thieno[3,2-b]pyridinone derivatives, which are bioisosteres of the thieno[3,2-b]thiophene system, were designed and synthesized to target Mycobacterium tuberculosis (Mtb). nih.gov

Several of these compounds demonstrated potent anti-mycobacterial activity, with six compounds showing a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against Mtb UAlRa. nih.gov Compound 6c was particularly noteworthy, with an MIC of 0.5-1 µg/mL against the UAlRv strain and good activity within infected macrophages. nih.gov Crucially, through genome sequencing of resistant Mtb mutants, the target of compound 6c was identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA). nih.gov This enzyme is a key component in the synthesis of mycolic acid, an essential part of the mycobacterial cell wall. nih.gov Assays using a recombinant M. smegmatis that overexpresses InhA further confirmed this as the molecular target. nih.gov

The thieno[3,2-d]pyrimidine scaffold, an elaborated version of the thienothiophene core, has given rise to a novel class of highly potent pan-inhibitors of the NAD⁺-dependent deacetylases SIRT1, SIRT2, and SIRT3. acs.orgnih.gov These sirtuins are considered important targets for metabolic, oncologic, and neurodegenerative diseases. nih.gov

Through encoded library technology (ELT), thieno[3,2-d]pyrimidine-6-carboxamides were identified as pan-inhibitors of SIRT1/2/3 with nanomolar potency. acs.orgnih.gov One of the most potent compounds, 11c , exhibited IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. acs.orgnih.gov These compounds represent a new chemotype of sirtuin inhibitors and are significantly more potent than many previously available tools. nih.govnih.gov Crystallographic studies of these inhibitors bound to SIRT3 revealed that the thieno[3,2-d]pyrimidine core π-stacks with a key phenylalanine residue (Phe157) in the active site, while the carboxamide group occupies the nicotinamide (B372718) C-pocket. acs.org

Table 2: Sirtuin Inhibitory Activity of a Key Thieno[3,2-d]pyrimidine Derivative

Compound Structure SIRT1 IC₅₀ (nM) SIRT2 IC₅₀ (nM) SIRT3 IC₅₀ (nM) Reference

| 11c | | 3.6 | 2.7 | 4.0 | acs.orgnih.gov |

Structure-Activity Relationship (SAR) Studies of Thienothiophene Derivatives

The development of active compounds based on the thieno[3,2-b]thiophene scaffold has been heavily reliant on detailed structure-activity relationship (SAR) studies. These investigations reveal how specific chemical modifications to the core and its substituents influence biological activity.

In the case of the thieno[3,2-d]pyrimidine sirtuin inhibitors, SAR analysis underscored the importance of the core heterocycle itself. acs.org When the thieno[3,2-d]pyrimidine core of a potent inhibitor was replaced with a furo[3,2-d]pyrimidine, a 15- to 40-fold decrease in potency against SIRT1/2/3 was observed. acs.org Crystallographic data provided a structural basis for these findings, showing that a pyrimidine (B1678525) nitrogen (N1) is oriented to form a hydrogen bond with the backbone of Phe157, an interaction that improves inhibitory activity. acs.org The carboxamide moiety was also shown to be a critical element, occupying the nicotinamide binding pocket. acs.orgnih.gov

Pharmacological Tools and Biological Function Elucidation

A key outcome of the medicinal chemistry efforts surrounding the thieno[3,2-b]thiophene scaffold is the creation of potent and selective molecules that serve as valuable pharmacological tools. These compounds enable researchers to probe the physiological and pathological roles of their respective targets.

The discovery of thieno[3,2-b]thiophene-based GPR35 agonists provides novel chemical tools to characterize the biology and functions of this still poorly understood receptor. acs.orgebi.ac.uknih.gov By using these specific agonists, researchers can investigate the downstream signaling pathways of GPR35 and elucidate its role in various disease states. ebi.ac.uknih.gov

Similarly, the highly potent pan-SIRT1/2/3 inhibitors derived from the thieno[3,2-d]pyrimidine scaffold are valuable tools for sirtuin research. nih.gov Their significant potency over previously known inhibitors allows for more precise interrogation of the biological functions of these sirtuins in areas such as cancer, metabolism, and neurodegeneration. nih.govnih.gov

Potential in Fragment-Based Drug Discovery

The thieno[3,2-b]thiophene scaffold has emerged as a valuable starting point in medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD). FBDD is a strategy that screens small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as the foundation for developing more potent and selective drug candidates through chemical elaboration. The rigid, planar, and electron-rich nature of the thieno[3,2-b]thiophene core makes it an attractive scaffold for generating novel molecular architectures that can interact with various protein targets.

One notable example of the thieno[3,2-b]thiophene scaffold in FBDD is the discovery of inhibitors for 3-phosphoinositide dependent protein kinase-1 (PDK1). lookchem.com PDK1 is a crucial kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer, making it a significant therapeutic target. lookchem.com Through an NMR-based fragment screening of a library of commercially available compounds, thieno[3,2-d]pyrimidin-4(3H)-one, a derivative of the thienothiophene core, was identified as a promising fragment that binds to the active site of PDK1. lookchem.com Computational modeling of the binding mode of this fragment provided insights for its subsequent chemical optimization.

Initial synthetic efforts focused on adding functionalities to the thiophene (B33073) carbons of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This led to the development of a series of 6,7-disubstituted thienopyrimidin-4-one compounds with significantly improved inhibitory activity against PDK1. For instance, the initial fragment hit exhibited weak binding, but through structure-guided elaboration, a lead compound with a PDK1 IC50 of 5.2 µM was developed. lookchem.com This demonstrates the successful evolution of a low-molecular-weight fragment into a more potent inhibitor. lookchem.com

Beyond kinase inhibition, derivatives of thieno[3,2-b]thiophene have also been identified as agonists for G protein-coupled receptors (GPCRs). In a screening of an in-house compound library, thieno[3,2-b]thiophene-2-carboxylic acid derivatives were discovered as a novel class of agonists for the orphan receptor GPR35. acs.org The study highlighted the critical role of the carboxylic acid group for the agonist activity. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 3- and 6-positions of the thieno[3,2-b]thiophene ring, as well as the size of the backbone, were important for the potency and efficacy of these GPR35 agonists. acs.org

The broader thienothiophene scaffold has also shown potential in targeting other important biological pathways. For example, derivatives of the isomeric thieno[2,3-b]thiophene (B1266192) have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key targets in cancer therapy. nih.govnih.gov Although not strictly a thieno[3,2-b]thiophene, this research underscores the versatility of the fused thiophene ring system in medicinal chemistry.

The following tables summarize the key findings from studies utilizing thieno[3,2-b]thiophene and related scaffolds in drug discovery.

Table 1: Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as PDK1 Inhibitors lookchem.com

CompoundR1R2PDK1 IC50 (µM)Molecular Weight (MW)Ligand Efficiency (LE)
4 HH4921660.31
22 Methyl4-Fluorophenyl-312-
26 Pyrazole-5.23120.33

Data sourced from a study on fragment-based discovery of PDK1 inhibitors. The table showcases the evolution of a fragment hit into a more potent lead compound.

Table 2: Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as GPR35 Agonists acs.org

CompoundStructureAgonist Activity (DMR Assay)Potency (EC50 in µM, Tango Assay)
10 3-bromothiophene-2-carbaldehyde derivativeFull Agonist0.25
11 1-(3-bromothiophen-2-yl)heptan-1-one derivativePartial Agonist>10
12 3-bromo-4-hexylthiophene-2-carbaldehyde derivativePartial Agonist1.2
13 3-bromo-6-methylthieno[3,2-b]thiophene-2-carbaldehyde derivativePartial Agonist0.8
16a -Full Agonist-
16b -Partial Agonist-
16c -Partial Agonist-

This table summarizes the agonist activity and potency of various thieno[3,2-b]thiophene-2-carboxylic acid derivatives on GPR35. DMR (Dynamic Mass Redistribution) and Tango assays were used to assess agonist activity and potency.

Viii. Future Directions and Emerging Research Areas

Rational Design of Thieno[3,2-b]thiophene-2-carbonitrile Derivatives with Tunable Properties

The future of this compound research lies heavily in the rational design of new derivatives to achieve precisely controlled properties. The core structure is highly amenable to chemical modification, allowing for the fine-tuning of its electronic and photophysical characteristics. By strategically introducing various functional groups—electron-donating or electron-withdrawing—at different positions on the thieno[3,2-b]thiophene (B52689) scaffold, researchers can systematically alter the frontier molecular orbital (HOMO/LUMO) energy levels. pkusz.edu.cnmdpi.com This control is paramount for optimizing materials for specific applications, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. ossila.compkusz.edu.cn

One emerging strategy involves creating donor-acceptor (D-A) type molecules where the thieno[3,2-b]thiophene unit acts as the donor and is linked to various acceptor moieties. mdpi.comresearchgate.net The nitrile group of the parent compound already provides a degree of electron-withdrawing character, but further derivatization can create materials with a wide range of band gaps. ossila.com For instance, research on related thieno[3,2-b]thiophene-based polymers has shown that both steric and electronic factors of side groups strongly influence the electrochemical and optical properties. pkusz.edu.cnsciengine.com By modifying the side chains, properties such as oxidation potential, band gap, and color can be finely tuned. pkusz.edu.cn This approach has led to the development of electrochromic polymers with a broad palette of colors, high optical contrast (up to 79%), and excellent switching stability. pkusz.edu.cnsciengine.com Future work will focus on using the 2-carbonitrile group as a reactive site to build more complex and precisely engineered D-A and donor-π-acceptor (D-π-A) systems. researchgate.netmdpi.com

Table 1: Influence of Structural Modification on the Properties of Thieno[3,2-b]thiophene-based Electrochromic Polymers

Polymer Backbone Variation Side Group Modification Tunable Property Achieved Performance Metric Citation
EDOT-TT-EDOT Core Steric and Electronic Substituents Oxidation Potential Tunable from –0.78 to +0.30V pkusz.edu.cn
EDOT-TT-EDOT Core Steric and Electronic Substituents Optical Band Gap Tunable from 1.46 to 1.92 eV pkusz.edu.cn
EDOT-TT-EDOT Core Structural Variations Color Palette Violet, deep blue, green, cyan, etc. pkusz.edu.cn
EDOT-TT-EDOT Core Structural Variations Optical Contrast Up to 79% pkusz.edu.cnsciengine.com
EDOT-TT-EDOT Core Structural Variations Response Time 0.57–0.80 s pkusz.edu.cnsciengine.com
EDOT-TT-EDOT Core Structural Variations Coloration Efficiency Up to 234.6 cm² C⁻¹ pkusz.edu.cnsciengine.com

EDOT: 3,4-ethylenedioxythiophene (B145204); TT: Thieno[3,2-b]thiophene

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

Recent research has demonstrated novel strategies such as the nucleophilic aromatic substitution of a nitro group on a thiophene (B33073) precursor, followed by a Dieckman condensation to form the thieno[3,2-b]thiophene core. mdpi.com This approach can directly yield 2,5-disubstituted thieno[3,2-b]thiophenes. mdpi.com Another promising avenue is the development of cascade cyclizations of alkynyl diol derivatives using reagents like I₂/Na₂S₂O₃, which offers a facile route to multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. mdpi.com These advanced methods not only improve efficiency but also align with the principles of green chemistry by reducing the number of synthetic steps and potentially hazardous reagents. A simple two-step method with high yields has also been developed, which facilitates the introduction of various aryl and alkyl groups to the core structure. nih.gov Future efforts will likely focus on catalyst systems, such as cobalt(II) for reductive alkylation, and the use of readily available starting materials to make the synthesis of this compound and its derivatives more scalable and cost-effective. mdpi.com

Integration into Multifunctional Materials and Hybrid Systems

This compound is not just a standalone molecule but a valuable building block for creating complex, multifunctional materials. nih.govresearchgate.net Its rigid, planar structure and electronic properties make it an excellent component for π-conjugated polymers and small molecules used in organic electronics. ossila.comnih.gov An emerging trend is the incorporation of these thienothiophene-based units into hybrid material systems to leverage synergistic effects.

Deeper Understanding of Structure-Property-Performance Relationships through Advanced Characterization and Computational Modeling

To accelerate the rational design of new materials, a deeper, more fundamental understanding of the relationship between molecular structure, solid-state packing, and ultimate device performance is crucial. Future research will increasingly rely on a synergistic combination of advanced characterization techniques and high-level computational modeling.

Computational methods, such as Density Functional Theory (DFT), are already being used to predict the frontier molecular orbital energy levels (HOMO/LUMO) and band gaps of new thieno[3,2-b]thiophene derivatives before they are synthesized. mdpi.com This allows for the in-silico screening of potential candidates for specific applications. mdpi.com Furthermore, molecular dynamics simulations are employed to study the morphology and disorder in amorphous polymer films, providing insights into how factors like side-chain length and geometric fluctuations affect electronic properties. worktribe.combohrium.com For example, calculations have shown that in certain thienothiophene-containing polymers, low-energy excitons tend to localize in more planar regions of the polymer chain. bohrium.com

These computational insights will be correlated with experimental data from advanced characterization techniques. Two-dimensional wide-angle X-ray scattering (2D-WAXS) is used to probe the solid-state packing and orientation of molecules in thin films, which is critical for charge transport. mdpi.comrsc.org Spectroelectrochemical measurements investigate the optical changes that materials undergo upon doping, which is essential for developing electrochromic devices. nih.gov By combining these theoretical and experimental approaches, researchers can build comprehensive models that directly link molecular design to material properties and device performance, enabling a more predictive and efficient discovery cycle.

Table 2: Computational and Characterization Techniques for Thieno[3,2-b]thiophene Systems

Technique Information Gained Application Area Citation
Computational Modeling
Density Functional Theory (DFT) HOMO/LUMO energies, band gap (Eg) Organic Electronics, Batteries mdpi.com
Atomistic Force Fields / MD Geometric disorder, orbital localization Conducting Polymers worktribe.combohrium.com
Advanced Characterization
Cyclic Voltammetry (CV) Oxidation/reduction potentials, energy levels Electrochromics, OPVs mdpi.comnih.gov
Spectroelectrochemistry Optical variations upon doping Electrochromic Devices nih.gov
2D Wide-Angle X-ray Scattering (2D-WAXS) Solid-state packing, molecular orientation OFETs, OPVs mdpi.comrsc.org
Thermal Gravimetric Analysis (TGA) Thermal stability Organic Semiconductors nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While the primary focus of thieno[3,2-b]thiophene research has been on materials science, there is an emerging interest in exploring the biological activities of this heterocyclic scaffold. researchgate.net The structural similarity of thienothiophenes to other biologically active fused heterocycles suggests potential applications in medicinal chemistry.

Research has shown that derivatives of the thieno[3,2-b]thiophene scaffold can act as carbonic anhydrase inhibitors. researchgate.net Furthermore, related isomers like thieno[2,3-b]thiophene (B1266192) have been investigated as a basis for developing potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.orgnih.gov For example, certain 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) derivatives have demonstrated significant inhibitory activity against both wild-type (WT) and mutant (T790M) forms of EGFR, with some compounds showing greater potency than the reference drug gefitinib. acs.orgnih.gov These findings suggest that the this compound core could serve as a valuable starting point for designing new therapeutic agents. Future research will likely involve synthesizing libraries of derivatives and screening them against a wide range of biological targets, including kinases, proteases, and other enzymes, to uncover novel therapeutic potentials. nih.govekb.eg

Table 3: Biological Activity of Thienothiophene Derivatives

Thienothiophene Isomer Derivative Class Biological Target Notable Finding Citation
Thieno[2,3-b]thiophene Pyrimidine (B1678525) derivatives EGFRWT Kinase IC₅₀ of 0.28 µM (more potent than erlotinib) acs.orgnih.gov
Thieno[2,3-b]thiophene Pyrimidine derivatives EGFRT790M Kinase IC₅₀ of 5.02 µM (4.27x more potent than gefitinib) acs.orgnih.gov
Thieno[3,2-b]thiophene Sulfonamides Carbonic Anhydrase Identified as inhibitors researchgate.net
Thieno[3,2-b]thiophene Glycine-linked cephalosporins Bacteria Potential antibiotic agents researchgate.net

Q & A

Q. What are the common synthetic routes for Thieno[3,2-b]thiophene-2-carbonitrile, and what reaction conditions are critical for high yield?

  • Methodological Answer : this compound is synthesized via cyclization or condensation reactions. Key methods include:
  • ZnCl₂-catalyzed condensation : A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and aromatic aldehydes in DMF under reflux with ZnCl₂ yields derivatives with >90% efficiency .
  • Stille polymerization : Used in copolymer synthesis (e.g., PDPPTT-2T), involving Pd₂(dba)₃/PPh₃ catalysts in toluene/DMF (10:1) at 115°C .
  • Multistep functionalization : Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate serves as a precursor for bis-heterocyclic derivatives .
    Critical Conditions :
Catalyst/SolventTemperatureYieldReference
ZnCl₂ in DMFReflux91%
Pd₂(dba)₃/PPh₃115°C>85%

Q. How does this compound influence the bandgap of conjugated polymers?

  • Methodological Answer : The compound’s rigid, π-conjugated thienothiophene backbone and electron-withdrawing nitrile group reduce bandgaps in polymers like diketopyrrolopyrrole (DPP) copolymers. For example:
  • PDPPTT-2T (bandgap: ~1.4 eV) exhibits enhanced charge transport due to planar backbone geometry .
  • Alkyl chain branching (e.g., 2-octyldodecyl) improves solubility and film morphology, further optimizing optoelectronic properties .
    Bandgap Comparison :
Polymer StructureBandgap (eV)ApplicationReference
PDPPTT-2T1.4OFETs/OPVs
PDPPMT-2T1.5Solar cells

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.50–8.90 ppm) .
  • FT-IR : Identifies functional groups (C≡N: ~2220 cm⁻¹; C=O: ~1700 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., C₇H₃NS₂: 165.23 g/mol) .
  • XRD : Resolves crystallinity in semiconductor films .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or peak shifts) can arise from tautomerism or impurities. Mitigation strategies:
  • Multi-technique validation : Cross-check NMR with HRMS and elemental analysis .
  • XRD crystallography : Resolves structural ambiguities (e.g., confirming E/Z isomerism in Schiff base derivatives) .
  • Computational modeling : DFT simulations predict vibrational modes and electronic transitions to align with experimental data .

Q. How can molecular design enhance charge carrier mobility in this compound-based OFETs?

  • Methodological Answer :
  • Alkyl side-chain engineering : Branched chains (e.g., 2-hexyldecyl) reduce π-π stacking distances, improving mobility to >1 cm²/V·s .
  • Copolymer hybridization : Blending with electron-deficient units (e.g., DPP) balances hole/electron transport .
  • Post-synthetic annealing : Thermal treatment (150–200°C) enhances polymer crystallinity and device performance .

Q. What are the key considerations in designing copolymers for high-efficiency organic photovoltaics?

  • Methodological Answer :
  • Donor-acceptor pairing : this compound (acceptor) paired with benzodithiophene (donor) achieves panchromatic absorption .
  • Morphology control : Solvent additives (e.g., 1,8-diiodooctane) optimize bulk heterojunction nanostructures .
  • Interface layers : Use as electron transport layers (ETLs) reduces recombination losses (e.g., PCE >10% in OPVs) .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (dust exposure limit: <1 mg/m³) .
  • Containment : Sweep spills into sealed containers; avoid environmental release .
  • PPE : Wear nitrile gloves and safety goggles .

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